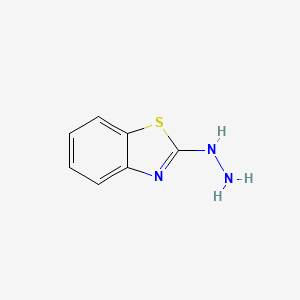

2-Hydrazinobenzothiazole

Übersicht

Beschreibung

IDO1IN1, auch bekannt als 2 HzBTZ, ist ein potenter Inhibitor des Enzyms Indolamin-2,3-Dioxygenase 1 (IDO1). Dieses Enzym spielt eine entscheidende Rolle beim Katabolismus der essentiellen Aminosäure Tryptophan über den Kynurenin-Weg. IDO1IN1 hat aufgrund seines Potenzials, Immunreaktionen zu modulieren und die Wirksamkeit von Krebstherapien zu verbessern, erhebliche Aufmerksamkeit im Bereich der Onkologie erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IDO1IN1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die gewünschte inhibitorische Aktivität zu erreichen. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von IDO1IN1 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Funktionalisierung: Die Kernstruktur wird dann mit spezifischen Substituenten funktionalisiert, um ihre inhibitorische Aktivität gegen IDO1 zu verstärken.

Industrielle Produktionsverfahren

Die industrielle Produktion von IDO1IN1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Zu den wichtigsten Schritten gehören:

Hochskalierung von Reaktionen: Reaktionen werden unter Verwendung größerer Reaktoren und optimierter Bedingungen hochskaliert, um eine gleichbleibende Produktqualität zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

IDO1IN1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: IDO1IN1 kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche Grade an inhibitorischer Aktivität aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an IDO1IN1 modifizieren, was seine Aktivität möglicherweise verändert.

Häufige Reagenzien und Bedingungen

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Katalysatoren: Wie Palladium auf Kohlenstoff und Platinoxid.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von IDO1IN1 mit modifizierter inhibitorischer Aktivität. Diese Derivate werden oft auf ihre Wirksamkeit bei der Hemmung von IDO1 und ihre potenziellen therapeutischen Anwendungen getestet .

Analyse Chemischer Reaktionen

Acetylation and Formylation

-

Acetylation : When treated with acetic anhydride, 2-hydrazinobenzothiazole undergoes acetylation, yielding N-acetyl derivatives. The reaction conditions typically involve refluxing the compound in benzene for several hours, leading to the formation of products such as 2-(N-acetylhydrazino)benzothiazole and diacetyl derivatives .

-

Formylation : Similarly, formylation can be achieved using formic acid or formamide, producing derivatives such as 2-(N-formylhydrazino)benzothiazole. These reactions highlight the compound's ability to participate in electrophilic substitutions due to the nucleophilic nature of the hydrazine moiety .

Reaction with Anhydrides

The reaction of this compound with anhydrides of dicarboxylic acids leads to the formation of N-benzothiazolyl-substituted monohydrazides. The yields for these reactions range from 70% to 88% depending on the specific anhydride used .

Alkylation and Acylation

Due to the presence of both exo and endo nitrogen atoms, this compound can undergo alkylation and acylation reactions:

-

Alkylation : The amino group can react with alkyl halides, facilitating the formation of various alkylated derivatives.

-

Acylation : This process involves reacting with acyl chlorides or anhydrides, leading to functionalized products that may exhibit enhanced biological activity .

Condensation Reactions

This compound can also participate in condensation reactions to form Schiff bases and other heterocyclic compounds. For example, its reaction with aldehydes like bithiophene-5-carboxaldehyde results in the formation of a new Schiff base that has potential applications as a chemosensor for detecting cyanide ions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

2-Hydrazinobenzothiazole serves as a precursor for synthesizing various derivatives that exhibit significant biological and chemical properties. For instance, derivatives formed through the reaction of this compound with aldehydes have shown promising pharmacological activities, including antimicrobial and antitumor effects .

Table 1: Derivatives of this compound and Their Properties

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Methoxybenzaldehyde Hydrazone | Antitubercular | |

| Benzaldehyde Hydrazone | Anticonvulsant | |

| Nickel(II) Complex | Antibacterial |

Analytical Applications

This compound has been utilized in analytical chemistry for the derivatization of carbonyl compounds, forming water-insoluble hydrazones that facilitate their detection and quantification. This method has been particularly useful in environmental analysis, enabling the identification of pollutants .

Case Study: Environmental Monitoring

A study demonstrated the use of a colorimetric sensor based on functionalized this compound for detecting cyanide ions in aqueous solutions. The sensor exhibited high selectivity and sensitivity, with a detection limit as low as M .

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to form stable complexes with transition metals, enhancing its biological activity. Research indicates that hydrazones derived from this compound possess tuberculostatic and anticonvulsant properties .

Table 2: Biological Activities of Hydrazone Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Hydrazone from this compound | Tuberculostatic | |

| Hydrazone from 4-Methoxybenzaldehyde | Antifungal |

Environmental Applications

The adsorption capabilities of this compound derivatives have been studied for their potential in environmental protection, particularly in the removal of heavy metals from wastewater. The functionalization of this compound can enhance its binding affinity to various pollutants .

Case Study: Heavy Metal Removal

Research has shown that derivatives of this compound can effectively adsorb heavy metal ions from contaminated water sources, demonstrating their utility in environmental remediation strategies .

Wirkmechanismus

IDO1IN1 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme catalyzes the first and rate-limiting step in the catabolism of tryptophan to kynurenine. By inhibiting IDO1, IDO1IN1 prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This inhibition leads to the activation of T cells and natural killer cells, enhancing the immune response against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mehrere Verbindungen ähneln IDO1IN1 in ihrer Fähigkeit, IDO1 zu hemmen, darunter:

Indoximod: Ein weiterer IDO1-Inhibitor, der die Immunantwort durch Blockierung des Tryptophan-Katabolismus moduliert.

Epacadostat: Ein potenter und selektiver IDO1-Inhibitor, der in klinischen Studien zur Krebstherapie ausgiebig untersucht wurde.

Navoximod: Ein IDO1-Inhibitor, der in präklinischen Studien vielversprechend für seine Fähigkeit gezeigt hat, die Wirksamkeit von Krebsimmuntherapien zu verbessern

Einzigartigkeit von IDO1IN1

IDO1IN1 ist in seiner spezifischen Struktur und seinen funktionellen Gruppen einzigartig, die eine hohe Potenz und Selektivität für die IDO1-Hemmung verleihen. Seine Fähigkeit, die Immunantwort zu modulieren und die Wirksamkeit bestehender Krebstherapien zu verbessern, macht es zu einer wertvollen Verbindung im Bereich der Onkologie .

Biologische Aktivität

2-Hydrazinobenzothiazole (HBT) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and sensing properties. This article provides a comprehensive overview of the biological activity associated with HBT, supported by data tables and relevant research findings.

This compound is synthesized through the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. This process yields HBT in good purity and yield, making it suitable for further functionalization and biological testing .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of HBT and its derivatives. For instance, a study demonstrated that new benzylidene derivatives of HBT exhibited potent antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating significant efficacy .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzylidene-2-hydrazinobenzothiazole | Staphylococcus aureus | 100 |

| Benzylidene-2-hydrazinobenzothiazole | Escherichia coli | 150 |

| Benzylidene-2-hydrazinobenzothiazole | Pseudomonas aeruginosa | 200 |

Anticancer Activity

Research has also highlighted the potential anticancer properties of HBT. In vitro studies have shown that HBT can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to inhibit cell proliferation significantly, with IC50 values ranging from 20 to 50 µM .

Sensing Applications

HBT has been explored as a colorimetric sensor for detecting cyanide ions (CN⁻). A newly synthesized derivative, 2-(2-(bithiophen)-5-ylmethylene)hydrazinobenzothiazole (BT), displayed remarkable selectivity and sensitivity towards CN⁻ ions, with a detection limit as low as M . This property makes it a valuable tool for environmental monitoring.

Case Studies

- Pesticidal Activity : A study conducted on HBT derivatives showed that while these compounds were less effective as pesticides, they could act as animal growth stimulators. The highest recorded pesticidal activity was only 25% compared to standard pesticides .

- Histological Studies : In animal models, exposure to formaldehyde in conjunction with HBT derivatives led to dose-dependent histological changes in nasal mucosa, indicating potential applications in toxicology studies .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSUYJCLUODSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060644 | |

| Record name | 2(3H)-Benzothiazolone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-21-4 | |

| Record name | 2-Benzothiazolinone, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4DO3CU7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.